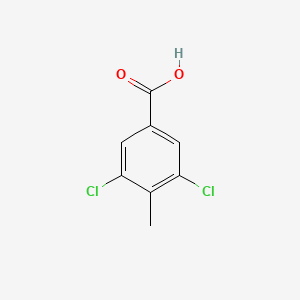

3,5-Dichloro-4-methylbenzoic acid

Description

Significance and Context in Organic Chemistry Research

The significance of 3,5-dichloro-4-methylbenzoic acid in organic chemistry research stems from its role as a versatile building block. The presence of two chlorine atoms and a carboxylic acid group on a benzene (B151609) ring provides multiple reactive sites. The chlorine atoms can be substituted or can influence the reactivity of the aromatic ring, while the carboxylic acid group can undergo a variety of transformations, such as esterification and amidation. This multi-functionality allows for the construction of more complex molecules, making it a key intermediate in the synthesis of agrochemicals and pharmaceuticals. google.com

Historical Perspective of Halogenated Benzoic Acids in Chemical Synthesis

The study of benzoic acid and its derivatives dates back to the 16th century. chemeurope.comwikipedia.org Early industrial synthesis of benzoic acid often resulted in chlorinated byproducts. chemeurope.comnewworldencyclopedia.org Over time, as synthetic methodologies advanced, the intentional halogenation of benzoic acids became a crucial strategy for creating new compounds with specific properties. Halogenated benzoic acids, in general, have been instrumental in the development of various industrial and pharmaceutical compounds. The introduction of halogen atoms can significantly alter the physical, chemical, and biological properties of the parent benzoic acid molecule. This has led to their widespread use as precursors in the synthesis of a diverse range of chemical products. chemicalbook.com

Scope and Research Trajectories

Current research on this compound is focused on several key areas. These include the development of more efficient and environmentally friendly synthetic methods, the exploration of its use in the synthesis of novel bioactive molecules, and the investigation of its chemical and physical properties through advanced analytical techniques. The potential for this compound to serve as a scaffold for creating new materials and functional molecules ensures that it will remain a subject of academic and industrial interest.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEJAEMDMASLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594873 | |

| Record name | 3,5-Dichloro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39652-34-1 | |

| Record name | 3,5-Dichloro-p-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039652341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLORO-P-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B62M02SOG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3,5-Dichloro-4-methylbenzoic Acid

The preparation of this compound can be broadly categorized into the chlorination of p-methylbenzoic acid derivatives and the hydrolysis of corresponding benzoyl chloride precursors.

Chlorination of p-Methylbenzoic Acid Derivatives

The introduction of two chlorine atoms onto the aromatic ring of p-methylbenzoic acid (also known as p-toluic acid) is a common strategy. This can be achieved through direct or indirect approaches, including multi-step sequences and oxidative methods.

Direct chlorination of p-toluic acid with chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a primary method for synthesizing this compound. chemicalbook.com The methyl group at position 4 and the carboxylic acid group at position 1 direct the incoming chlorine atoms to the ortho positions relative to the methyl group (positions 3 and 5). vaia.com

In a typical procedure, p-toluic acid is dissolved in a solvent such as dichloromethane (B109758), and aluminum chloride is added portionwise while maintaining a low temperature. chemicalbook.com Chlorine gas is then bubbled through the mixture. The reaction progress is monitored by gas-liquid chromatography, and upon completion, the product is isolated by pouring the mixture into ice and hydrochloric acid, followed by extraction and recrystallization. chemicalbook.com This method has been reported to yield the product in significant quantities. chemicalbook.com

| Starting Material | Catalyst | Reagent | Solvent | Yield | Reference |

| p-Toluic acid | Aluminum chloride | Chlorine gas | Dichloromethane | 81% | chemicalbook.com |

This table presents data from a specific reported synthesis and yields may vary based on reaction conditions.

The use of a Lewis acid catalyst like AlCl₃ is crucial as it polarizes the chlorine molecule, generating a more potent electrophile (Cl⁺) that can attack the electron-rich benzene (B151609) ring in an electrophilic aromatic substitution reaction. pearson.com

An alternative to the direct chlorination of the carboxylic acid is the chlorination of an intermediate derivative, such as 4-methylbenzoyl chloride (p-toluoyl chloride). stackexchange.com This approach can sometimes offer better control over the reaction and avoid potential side reactions associated with the free carboxylic acid group. The 4-methylbenzoyl chloride can be prepared from p-toluic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). researchgate.net

Once the 4-methylbenzoyl chloride is formed, it undergoes chlorination. For instance, a patent describes the chlorination of 4-methylbenzoyl chloride in the presence of ferric(III) chloride as a catalyst, which primarily yields 3-chloro-4-methyl benzoyl chloride, but also produces a smaller amount of the desired 3,5-dichloro-4-methyl benzoyl chloride. stackexchange.com Subsequent hydrolysis of this dichlorinated intermediate yields this compound.

| Intermediate | Catalyst | Reagent | Product | Reference |

| 4-Methylbenzoyl chloride | Ferric(III) chloride | Chlorine gas | 3,5-dichloro-4-methyl benzoyl chloride (as a minor product) | stackexchange.com |

This table highlights the formation of the precursor to the final acid via an indirect chlorination route.

To enhance safety and potentially improve product purity, a multi-step synthesis involving the protection of the carboxylic acid group via esterification is employed. google.com This strategy involves converting p-toluic acid into an ester, followed by chlorination of the ester, and finally, hydrolysis of the dichlorinated ester to yield the target acid. google.comgoogleapis.com

A patented method describes the following sequence:

Esterification: p-Toluic acid is reacted with thionyl chloride and then with tert-butyl alcohol to form tert-butyl p-methylbenzoate. google.com

Chlorination: The tert-butyl p-methylbenzoate is then dissolved in dichloromethane, and in the presence of anhydrous aluminum chloride and hydroquinone (B1673460), a nitrogen-chlorine gas mixture is introduced to yield tert-butyl 3,5-dichloro-4-methylbenzoate. google.com

Hydrolysis: The resulting ester is then hydrolyzed using a sodium hydroxide (B78521) solution, followed by acidification with hydrochloric acid to precipitate the final product, this compound. google.com

This multi-step approach is reported to proceed under milder conditions and enhance the safety of the production process. google.com

| Step | Reactants | Reagents/Catalysts | Product | Reference |

| Esterification | p-Toluic acid, tert-Butyl alcohol | Thionyl chloride, DMF | tert-Butyl p-methylbenzoate | google.com |

| Chlorination | tert-Butyl p-methylbenzoate | Aluminum chloride, Hydroquinone, N₂/Cl₂ gas | tert-Butyl 3,5-dichloro-4-methylbenzoate | google.com |

| Hydrolysis | tert-Butyl 3,5-dichloro-4-methylbenzoate | Sodium hydroxide, Hydrochloric acid | This compound | google.com |

This table outlines the key stages of a multi-step synthesis pathway.

An oxidative chlorination method offers another route to chlorinated aromatic acids. A patent describes a method for preparing 2,6-dichloro p-toluic acid using p-toluic acid as the starting material, dichloroacetic acid as the solvent, and hydrogen peroxide as the oxidizing agent in the presence of tungstate (B81510) and hydrochloric acid. google.com While this specific patent is for a different isomer, a similar methodology has been reported for the synthesis of this compound. echemi.com

In this process, p-methylbenzoic acid is dissolved in dichloroacetic acid, and sodium tungstate dihydrate and hydrochloric acid are added. Hydrogen peroxide is then added dropwise while maintaining a controlled temperature. echemi.com The reaction combines oxidation and chlorination to yield the desired product.

| Starting Material | Oxidizing Agent | Solvent/Catalyst | Key Conditions | Reference |

| p-Methylbenzoic acid | Hydrogen peroxide | Dichloroacetic acid, Sodium tungstate dihydrate, Hydrochloric acid | Temperature controlled at 50-60°C | echemi.com |

This table summarizes the components of an oxidative chlorination approach.

Hydrolytic Conversion from 3,5-Dichloro-4-methylbenzoyl Chloride Precursors

The final step in several synthetic pathways to this compound is the hydrolysis of its corresponding acid chloride, 3,5-dichloro-4-methylbenzoyl chloride. This precursor can be synthesized through the chlorination of 4-methylbenzoyl chloride as previously mentioned or by reacting this compound itself with a chlorinating agent like thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF).

The hydrolysis is typically a straightforward reaction where the acyl chloride is treated with water, often in the presence of a base or acid to facilitate the reaction. This conversion is a common final step as the acid chloride is a reactive intermediate.

| Precursor | Reagent | Product | Reference |

| 3,5-Dichloro-4-methylbenzoyl chloride | Water (in aqueous acidic/basic conditions) | This compound |

This table illustrates the final hydrolytic conversion step.

Comparative Analysis of Synthetic Efficiencies and Regioselectivities

The production of this compound often starts from p-methylbenzoic acid (also known as p-toluic acid). One patented method involves a three-step process: esterification, chlorination, and hydrolysis. google.com

Esterification: p-methylbenzoic acid is first converted to its tert-butyl ester. This step is crucial as the bulky ester group provides steric hindrance, which helps direct the subsequent chlorination to the desired positions. google.com

Chlorination: The resulting tert-butyl p-methylbenzoate is then subjected to chlorination. google.com The directing effects of the methyl group (ortho, para-directing) and the ester group (meta-directing) are key to achieving the desired 3,5-dichloro substitution pattern.

Hydrolysis: The final step is the hydrolysis of the tert-butyl 3,5-dichloro-4-methylbenzoate to yield the final carboxylic acid product. google.com

An alternative route involves the direct chlorination of p-toluoyl chloride, formed from p-toluic acid and thionyl chloride, followed by hydrolysis. This method can achieve a high conversion rate of over 95% in the initial esterification step.

The table below provides a comparative overview of these synthetic approaches.

| Starting Material | Key Intermediates | Key Reactions | Reported Advantages |

| p-Methylbenzoic acid | tert-Butyl p-methylbenzoate, tert-Butyl 3,5-dichloro-4-methylbenzoate | Esterification, Chlorination, Hydrolysis | Enhanced safety by avoiding highly toxic reactants; higher purity of the final product due to steric hindrance from the ester group. google.com |

| p-Toluic acid | p-Toluoyl chloride, Dichlorinated intermediate | Esterification (with SOCl2), Radical chlorination, Hydrolysis | High conversion rate (>95%) in the formation of p-toluoyl chloride. |

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of the reactions involved in the synthesis of this compound is fundamental to controlling the reaction and optimizing the yield and purity of the product.

Electrophilic Aromatic Substitution Mechanisms in Aromatic Halogenation

The chlorination of the aromatic ring is a classic example of electrophilic aromatic substitution (EAS). In this reaction, an electrophile (in this case, a chlorine species) attacks the electron-rich benzene ring. masterorganicchemistry.comdocbrown.info

The mechanism proceeds in three main steps:

Generation of the Electrophile: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is typically used to activate the chlorine molecule (Cl₂), making it a more potent electrophile. masterorganicchemistry.comyoutube.com The catalyst polarizes the Cl-Cl bond, creating a Cl⁺ species that is highly reactive. docbrown.info

Nucleophilic Attack by the Aromatic Ring: The π electrons of the aromatic ring attack the electrophilic chlorine atom, forming a carbocation intermediate known as a sigma complex or arenium ion. youtube.com This step is the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring. youtube.com

Deprotonation to Restore Aromaticity: A weak base, often the [AlCl₄]⁻ or [FeCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new chlorine atom. youtube.com This regenerates the stable aromatic ring and the catalyst. masterorganicchemistry.com

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring. For a precursor like p-methylbenzoic acid or its ester, the methyl group is an activating, ortho-para director, while the carboxyl or ester group is a deactivating, meta director. The final substitution pattern is a result of the interplay of these directing effects.

Nucleophilic Acyl Substitution Pathways in Derivative Formation

The formation of derivatives of this compound, such as its acyl chloride, proceeds via nucleophilic acyl substitution. libretexts.org This class of reactions involves the replacement of a leaving group on a carbonyl carbon by a nucleophile. byjus.com

The general mechanism involves two key steps:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond and expelling the leaving group. masterorganicchemistry.comlibretexts.org

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows the general order: acid chlorides > acid anhydrides > esters > amides. This order is determined by the ability of the leaving group to depart; better leaving groups are weaker bases. libretexts.org For instance, the chloride ion is an excellent leaving group, making acid chlorides highly reactive. youtube.com

The formation of 3,5-dichloro-4-methylbenzoyl chloride from the corresponding carboxylic acid and thionyl chloride (SOCl₂) is a common example.

Hydrolysis Mechanisms of Related Acyl Chlorides

The hydrolysis of an acyl chloride, such as 3,5-dichloro-4-methylbenzoyl chloride, back to the carboxylic acid is another example of nucleophilic acyl substitution, with water acting as the nucleophile. This reaction can be catalyzed by either acid or base.

Under neutral or acidic conditions: A water molecule attacks the carbonyl carbon of the acyl chloride. A proton is then lost from the oxygen atom of the attacking water molecule, and the chloride ion is eliminated to form the carboxylic acid. byjus.com

Under basic conditions (saponification): A hydroxide ion (a stronger nucleophile than water) attacks the carbonyl carbon. masterorganicchemistry.comyoutube.com This is followed by the elimination of the chloride ion. The resulting carboxylic acid is then deprotonated by the base to form a carboxylate salt. An acidic workup is required to obtain the neutral carboxylic acid. masterorganicchemistry.com

Optimization Strategies in Chemical Synthesis

To improve the efficiency and selectivity of the synthesis of this compound, various optimization strategies can be employed.

Catalyst Screening and Ligand Design for Enhanced Selectivity

The choice of catalyst is critical in directing the regioselectivity of the chlorination step. While traditional Lewis acids like AlCl₃ and FeCl₃ are effective, they can sometimes lead to mixtures of products. mdpi.com

Modern approaches focus on developing more selective catalyst systems:

Zeolites: These are microporous aluminosilicate (B74896) minerals that can act as shape-selective catalysts. L-type zeolites, for example, have been shown to be effective catalysts for the para-selective chlorination of toluene. google.com The defined pore structure of zeolites can control which isomers are formed.

Ionic Liquids: Ionic liquids containing anions like ZnₙCl⁻₂ₙ₊₁ have demonstrated high catalytic activity and selectivity for the ortho-chlorination of toluene. mdpi.com In contrast, those with AlₙCl⁻₃ₙ₊₁ anions tend to favor the formation of dichlorotoluenes. mdpi.com

Palladium Catalysis: Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. By using a directing group, such as a cyano group, it is possible to achieve highly selective ortho-halogenation. acs.org

Oxidative Halodeboronation: A novel approach for the regioselective ortho-halogenation of N-aryl amides involves a carbonyl-directed borylation followed by an oxidative halodeboronation. nih.govrsc.org This method harnesses the reactivity of boron to precisely install a halogen at the desired position under mild conditions. nih.govrsc.org

The table below summarizes some catalyst systems and their observed selectivities in related halogenation reactions.

| Catalyst System | Substrate Type | Observed Selectivity | Reference |

| L-type Zeolites | Toluene | Para-selective chlorination | google.com |

| [BMIM]Cl-2ZnCl₂ (Ionic Liquid) | Toluene | Ortho-selective chlorination | mdpi.com |

| Palladium with directing group | Arylnitriles | Ortho-selective halogenation | acs.org |

| Boron-based reagents | N-aryl amides | Ortho-selective halogenation | nih.govrsc.org |

By carefully selecting and designing catalysts and ligands, it is possible to significantly enhance the regioselectivity of the halogenation step, leading to a more efficient and cost-effective synthesis of this compound.

Reaction Condition Tuning (e.g., Temperature, Solvent Systems, Reagent Stoichiometry)

The optimization of reaction conditions is crucial for the successful synthesis of this compound. Key parameters that are frequently adjusted include temperature, the choice of solvent, and the precise amounts of reagents used.

One common synthetic route involves the direct chlorination of p-toluic acid. chemicalbook.com In a documented procedure, p-toluic acid is dissolved in methylene (B1212753) chloride, and aluminum chloride is added as a Lewis acid catalyst. chemicalbook.com The temperature during the addition of the catalyst and the subsequent bubbling of chlorine gas is strictly maintained below 10°C using an ice-water bath. chemicalbook.com This low temperature is critical for controlling the exothermic reaction and influencing the selectivity of the chlorination process. The reaction progress is monitored over approximately 4 hours to ensure the conversion of the starting material. chemicalbook.com

Another method involves a multi-step process starting with the esterification of p-methylbenzoic acid with tert-butyl alcohol, followed by chlorination. google.com The chlorination of the resulting tert-butyl p-methylbenzoate is carried out in dichloromethane in the presence of anhydrous aluminum trichloride and a stabilizer like hydroquinone. google.com Research has shown that the optimal temperature for this selective chlorination is 25°C, which allows for a higher product yield (70%) within a shorter reaction time of 4 hours. google.com

The stoichiometry of reagents also plays a significant role. In the synthesis starting from p-toluic acid, a molar excess of aluminum chloride (1.948 mole) relative to p-toluic acid (0.698 mole) is used to drive the reaction. chemicalbook.com In a different approach involving subsequent hydrolysis of a tert-butyl ester intermediate, the amount of sodium hydroxide used for the alkaline hydrolysis is critical. google.com It was found that using a molar ratio where sodium hydroxide is 1.2 times that of the ester, tert-butyl 3,5-dichloro-4-methylbenzoate, is optimal. google.com Insufficient base leads to incomplete hydrolysis and product loss, while an excessive amount increases the burden of the final acidification step. google.com

The choice of solvent system is also vital. Dichloromethane is frequently used as a solvent for the chlorination step due to its ability to dissolve the reactants and its relative inertness under the reaction conditions. chemicalbook.comgoogle.com For purification, recrystallization from solvent mixtures like acetone/water or ethyl acetate (B1210297)/hexane is employed to isolate the final product from minor impurities. chemicalbook.com

Table 1: Effect of Temperature on Chlorination Reaction

| Starting Material | Reaction | Catalyst | Solvent | Optimal Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| p-Toluic acid | Direct Chlorination | Aluminum chloride | Methylene chloride | <10°C | ~4 hours | 81% | chemicalbook.com |

| tert-Butyl p-methylbenzoate | Selective Chlorination | Aluminum chloride | Dichloromethane | 25°C | 4 hours | 70% | google.com |

Strategies for Minimization of Undesired By-product Formation

A significant challenge in the synthesis of this compound is the formation of undesired by-products, particularly over-chlorinated species. The methyl and carboxyl groups on the p-toluic acid starting material both direct electrophilic substitution to the 3 and 5 positions of the benzene ring, making the desired dichlorination feasible. google.com However, under standard chlorination conditions, the reaction can proceed further, leading to the formation of trichloro-substituted products, which are difficult and cumbersome to separate from the desired compound, ultimately reducing the yield of direct chlorination methods. google.com

To address this issue, a key strategy involves protecting the carboxyl group by converting it into an ester, specifically a tert-butyl ester. google.com This esterification serves to increase the steric hindrance around the carboxyl group. google.com The bulky tert-butyl group physically obstructs the 2 and 6 positions on the phenyl ring, thereby preventing further chlorination at these sites and significantly decreasing the formation of the trichlorinated by-product. google.com This enhancement in selectivity leads to a purer product and simplifies the purification process. google.com

The use of reaction stabilizers is another effective strategy. In the chlorination of tert-butyl p-methylbenzoate, the addition of hydroquinone or resorcinol (B1680541) as a stabilizer contributes to a more controlled and stable reaction. google.com This helps to ensure that the chlorination proceeds quickly and with high selectivity, further improving the outcome compared to traditional methods. google.com

Alternative synthetic routes have been explored to circumvent the issues of by-product formation and harsh reaction conditions. For instance, a method starting from 2-amino-4-tolyl acid involves chlorination followed by diazotization to remove the amino group. google.com However, this method is fraught with its own challenges, including the significant operational dangers associated with diazotization reactions and the potential for side reactions that limit the achievable yield to between 50-60%. google.com By focusing on the sterically hindered ester intermediate, the process becomes safer and more efficient. google.com

Chemical Reactivity and Derivatization of this compound

This article explores the chemical reactivity and various derivatization pathways of this compound, a compound of interest in the synthesis of agrochemicals and pharmaceuticals. google.com The discussion is focused on the transformations of its carboxylic acid group and the functionalization of its aromatic ring.

Synthesis and Manufacturing Processes

Common Synthetic Routes from Toluene Derivatives

A prevalent method for synthesizing this compound starts from p-toluic acid. chemicalbook.com In one described procedure, p-toluic acid is dissolved in methylene (B1212753) chloride, and aluminum chloride is added. chemicalbook.com Subsequently, chlorine gas is bubbled through the mixture while maintaining a low temperature. chemicalbook.com The reaction is monitored until the starting material is consumed. chemicalbook.com The product is then isolated through extraction and purified by recrystallization. chemicalbook.com

Another approach begins with p-methylbenzoic acid, which undergoes esterification, followed by chlorination and hydrolysis to yield the final product. google.com This multi-step process is designed to enhance safety during production. google.com

Alternative Synthesis Methods

An alternative "one-pot" synthesis has been developed, starting from 3,5-dihalobenzene. This method involves an exchange with an alkyl lithium reagent at very low temperatures, followed by reaction with carbon dioxide and then with LDA (lithium diisopropylamide) and a methylation reagent. google.com This process is reported to be simpler and avoids the environmental issues associated with traditional chlorination methods. google.com

Industrial Scale-Up and Optimization

For industrial production, the efficiency, safety, and environmental impact of the synthetic route are paramount. The one-pot synthesis method is presented as a potentially advantageous route for larger-scale production due to its simplified procedure and reduced waste. google.com Optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, is crucial for maximizing yield and purity while minimizing costs and environmental hazards.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental in determining the molecular architecture of 3,5-Dichloro-4-methylbenzoic acid. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that is then interpreted to deduce its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Positional Isomerism and Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons typically appear as a singlet, indicating their chemical equivalence due to the symmetrical substitution pattern on the benzene (B151609) ring. The methyl protons also give rise to a singlet, but at a higher field (lower chemical shift) compared to the aromatic protons. The acidic proton of the carboxylic acid group is usually observed as a broad singlet at a much lower field, often deshielded due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The spectrum will typically show distinct peaks for the carboxylic acid carbon, the aromatic carbons attached to the chlorine atoms, the aromatic carbon attached to the methyl group, the quaternary aromatic carbon, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment. docbrown.info For instance, the carboxylic acid carbon appears at a significantly downfield position.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity between protons and carbons. COSY spectra would show correlations between coupled protons, although in this specific molecule with singlet aromatic protons, its utility might be more focused on confirming the absence of coupling. HSQC would establish the direct one-bond correlation between the aromatic protons and their attached carbons, as well as the methyl protons and the methyl carbon.

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |

| Benzoic acid | 11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.52 (t, J = 7.8 Hz, 2H) | 172.60, 133.89, 130.28, 129.39, 128.55 rsc.org |

| 4-Methylbenzoic acid | 8.03 (d, J = 8.1 Hz, 2H), 7.27 (t, J = 8.1 Hz, 2H), 2.46 (s, 3H) rsc.org | 170.0, 145.0, 130.8, 130.1, 129.1, 21.6 rsc.org |

| 2-Chlorobenzoic acid | 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) rsc.org | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 rsc.org |

| 3,4-Dichlorobenzoic acid | 7.99 (d, J = 8.5 Hz, 1H), 7.53 (d, J = 1.9 Hz, 1H), 7.35 (dd, J = 8.5, 2.0 Hz, 1H) | 169.2, 138.8, 133.2, 131.2, 130.8, 128.6, 127.9 |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Mass Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the exact mass of the molecule. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1, which is a definitive indicator of two chlorine atoms. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of this compound and distinguishing it from other isomers or compounds with the same nominal mass. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample of this compound, as it can separate the target compound from any volatile impurities before mass analysis. The resulting mass spectrum for the separated compound can then be used for its identification and confirmation. rsc.orgchemicalbook.com The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, a common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments and Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR spectroscopy. For this compound, the symmetric stretching of the benzene ring is often a strong band in the Raman spectrum. The C-Cl stretching vibrations may also be observed. Since water is a weak Raman scatterer, this technique can be advantageous for analyzing samples in aqueous solutions.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are indispensable for separating mixtures, assessing the purity of compounds, and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. bldpharm.comthermofisher.com

Quantitative Analysis: A validated HPLC method can be used to accurately determine the concentration of this compound in a sample. thaiscience.info This is achieved by creating a calibration curve using standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

Separation: Reversed-phase HPLC is a common mode used for the separation of benzoic acid derivatives. thermofisher.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By optimizing the mobile phase composition and flow rate, this compound can be effectively separated from its starting materials, byproducts, and other impurities. sielc.com

| Parameter | Condition |

| Column | C18-modified silica (B1680970) column thaiscience.info |

| Mobile Phase | 0.05 M ammonium (B1175870) acetate (B1210297) (pH 4.4) and methanol (B129727) (60:40, v/v) thaiscience.info |

| Flow Rate | 1 mL/min thaiscience.info |

| Detection | Diode-array detector (DAD) at 234 nm thaiscience.info |

Thin-Layer Chromatography (TLC) for Qualitative Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions and for the preliminary assessment of sample purity. sigmaaldrich.com

Qualitative Reaction Monitoring: During the synthesis of this compound, TLC can be used to track the progress of the reaction. sigmaaldrich.com Small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (stationary phase and mobile phase). By comparing the Rf value of the product spot to that of a known standard of this compound, its formation can be confirmed.

Solid-State Characterization

The solid-state properties of this compound and its derivatives are crucial for understanding their behavior and potential applications. Advanced analytical techniques provide insights into their crystalline structure and surface morphology.

X-ray Diffraction Studies for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. In XRD, a beam of X-rays strikes a crystal and diffracts into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their crystallographic disorder, and various other structural information.

One such study on 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide provides valuable insights into the expected structural features. researchgate.net For example, 3,5-dichloro-N-(4-chlorophenyl)benzamide was found to crystallize in the triclinic space group P-1. researchgate.net The analysis of these related structures reveals the formation of intermolecular hydrogen bonds, such as N–H···O and C–H···Cl, which are critical in stabilizing the crystal lattice. researchgate.net

The typical data obtained from such X-ray diffraction studies are summarized in the table below, illustrating the kind of detailed structural information that can be elucidated.

| Parameter | Example Value (for a related dichlorobenzamide) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 5.047(18) Å, b = 10.28(4) Å, c = 13.36(5) Å |

| α = 107.59(5)°, β = 93.55(5)°, γ = 98.34(5)° | |

| Volume | Not specified in abstract |

| Z (molecules/unit cell) | 2 |

This data is for 3,5-dichloro-N-(4-chlorophenyl)benzamide and serves as an illustrative example. researchgate.net

Such crystallographic data is fundamental for understanding the solid-state packing of molecules, which influences physical properties like melting point, solubility, and stability.

Scanning Electron Microscopy (SEM) for Surface Morphology Analysis of Derivatives

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. SEM is particularly useful for characterizing the morphology (shape and size) of crystalline materials.

In the context of derivatives of this compound, such as 3,5-dichlorobenzoyl chloride, SEM can be employed to study the surface features of materials that incorporate these derivatives. For instance, in a study where kenaf core powder was treated with 3,5-dichlorobenzoyl chloride, SEM micrographs were used to investigate the morphological properties of the resulting composite material. researchgate.net The analysis of SEM images can reveal how the chemical treatment affects the surface of the substrate, for example, by showing improved interfacial adhesion between the components of a composite. researchgate.net

The information that can be obtained from SEM analysis includes:

Crystal Habit: The characteristic external shape of a crystal.

Surface Topography: The presence of features like steps, kinks, and defects on the crystal surface.

Particle Size and Distribution: The average size and range of sizes of crystals in a sample.

Interfacial Adhesion: In composite materials, how well the different components are bonded to each other.

The table below summarizes the morphological characteristics that can be observed using SEM for derivatives of this compound.

| Morphological Feature | Description |

| Surface Treatment | Evidence of chemical modification on a substrate's surface, such as the grafting of benzoyl chloride. researchgate.net |

| Interfacial Adhesion | The degree of bonding and interaction between a treated material and a matrix, as seen in composites. researchgate.net |

| Crystal Form | The external shape of the crystals, which can range from needles to plates depending on crystallization conditions. |

These detailed morphological studies are essential for quality control in material synthesis and for understanding how the crystalline form of a substance can influence its bulk properties and performance in various applications.

Biological Activity and Mechanistic Insights in Research

Investigation of Biological Activities of Derived Compounds

While 3,5-Dichloro-4-methylbenzoic acid is primarily valued as a synthetic intermediate, research into the biological activities of molecules derived from similar dichlorinated scaffolds has yielded promising results in various therapeutic areas.

Derivatives of benzoic acid are a known class of compounds exhibiting anti-inflammatory properties. nih.govmdpi.com For example, studies on various halogenated benzoic acid derivatives have demonstrated their potential to inhibit inflammatory processes. nih.govresearchgate.net Research on 2,4-Dichlorobenzoic acid derivatives has indicated their potential for anti-inflammatory activity, among other biological effects. researchgate.net Similarly, novel benzoic acid derivatives isolated from natural sources have shown potent inhibition of inflammatory responses in human neutrophils. nih.gov These findings suggest that the scaffold provided by dichlorinated benzoic acids is a promising starting point for the development of new anti-inflammatory agents.

The antimicrobial potential of compounds featuring a dichlorinated phenyl ring has been explored. In a study of novel pyrazole (B372694) derivatives, a compound containing a 3,5-dichlorophenyl group demonstrated significant inhibitory activity against various bacterial strains. nih.gov This highlights the importance of the dichloro-substitution pattern for antibacterial efficacy.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| 3,5-dichloro derivative (20) | Enterococci strains | 4 μg/mL |

Table 1: Antibacterial activity of a 3,5-dichloro derivative against enterococci strains. nih.gov

Furthermore, other dichlorinated benzoic acid derivatives, such as 2,4-dichloro-5-sulfamoyl benzoic acid, have been identified as having antibacterial properties against clinically relevant strains like MRSA and VRE. ijpsnonline.com While not direct derivatives of this compound, these examples underscore the potential of this chemical class in the search for new antimicrobial agents. mdpi.com Research has also shown that some benzoic acid derivatives possess antifungal activity, for instance against dermatophyte species. researchgate.net

The development of novel anticancer agents has included the investigation of various benzoic acid derivatives. preprints.orgresearchgate.net Compounds incorporating dichlorinated aromatic rings have shown notable cytotoxic activity against cancer cells in several studies.

For example, a series of dichloroacetyl amides derived from 3,5-bis(benzylidene)-4-piperidones displayed potent and selective toxicity toward various cancer cell lines. mdpi.com Although not direct derivatives, the synthesis of these molecules relies on dichlorinated benzaldehyde, showcasing the utility of the dichloro-aromatic scaffold in creating potent cytotoxins. Similarly, certain benzoxazole (B165842) carboxylic acids with chloro-substitutions have exhibited significant cytotoxic effects against human prostate carcinoma cells. researchgate.net

| Compound | Cell Line | IC₅₀ Value |

| 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid (6b) | 22Rv1 (human prostate carcinoma) | >10 µM |

| 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid (6c) | 22Rv1 (human prostate carcinoma) | 1.54 µM |

| Doxorubicin (Standard) | 22Rv1 (human prostate carcinoma) | 2.32 µM |

Table 2: Cytotoxic activity of related chlorophenyl benzoxazole carboxylic acids. researchgate.net

These findings indicate that the structural motifs present in this compound are relevant to the design of new molecules with potential applications in oncology. mdpi.com

Modulation of Cellular Pathways

Proteostasis Network: There is no available scientific literature that specifically investigates the effects of this compound on the proteostasis network.

Ubiquitin-Proteasome System: There is no available scientific literature that specifically details the modulation of the ubiquitin-proteasome system by this compound. While some commercial suppliers list the compound under research areas that include the ubiquitin-proteasome system, specific research findings are not provided. nih.govglpbio.com

Autophagy-Lysosome Pathway: There is no available scientific literature that specifically examines the influence of this compound on the autophagy-lysosome pathway.

Mechanistic Elucidation of Bioactivity at the Molecular Level

The precise molecular mechanisms underlying the bioactivity of this compound have not been a primary focus of published research.

Protoporphyrinogen (B1215707) Oxidase for Herbicidal Action: There is no direct evidence in the reviewed scientific literature to suggest that this compound acts as an inhibitor of protoporphyrinogen oxidase (PPO). Its parent compound, zoxamide (B129027), functions by disrupting microtubule formation and is not a PPO inhibitor. nih.gov Therefore, any herbicidal or fungicidal properties of this compound are not attributed to the inhibition of PPO based on current knowledge.

There is no available scientific literature that describes or investigates the role of this compound as an acylating agent within biological systems.

Cathepsin Binding: There are no specific studies in the available scientific literature that have identified or characterized the binding of this compound to cathepsins.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the geometric and electronic nature of a molecule. These in silico approaches are cost-effective and provide a detailed perspective on molecular behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For substituted benzoic acids, DFT calculations, particularly using the B3LYP functional, have proven effective in determining optimized molecular geometries with high accuracy. jocpr.com This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Table 1: Representative Geometric Parameters for 3,5-Dichloro-4-methylbenzoic acid (Illustrative Data)

| Parameter | Atoms Involved | Predicted Value (Illustrative) |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-OH | ~1.35 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |

| Bond Angle | O=C-OH | ~122° |

| Bond Angle | C-C-Cl | ~119° |

Note: This data is illustrative, representing typical values obtained from DFT/B3LYP calculations for similar benzoic acid derivatives.

DFT calculations are also employed to simulate vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman). jocpr.com These simulations calculate the harmonic vibrational frequencies corresponding to the normal modes of the molecule. Comparing these calculated frequencies with experimentally recorded spectra is a crucial step for validating the accuracy of the computational model. jocpr.com

For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-Cl stretches, and various aromatic C-H and C-C ring vibrations. The calculated spectra help in the precise assignment of experimental spectral bands to specific molecular motions.

Table 2: Representative Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | ~2900-3100 (broad) | ~2900-3100 (broad) |

| C=O Stretch | ~1700 | ~1690 |

| C-C Aromatic Stretch | ~1580, ~1450 | ~1575, ~1445 |

| C-Cl Stretch | ~750 | ~745 |

Note: This data is illustrative, based on typical results from studies on substituted benzoic acids.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 3: Representative FMO Properties (Illustrative Data)

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -2.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Chemical stability and reactivity |

Note: This data is illustrative, based on typical results from studies on substituted benzoic acids. researchgate.net

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. This is crucial for drug discovery and understanding mechanisms of action.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique is widely used to screen virtual libraries of compounds against protein targets to identify potential inhibitors. Cathepsins, a class of proteases, are important drug targets, and various inhibitors have been studied using docking.

For a compound like this compound, a docking study would involve placing the molecule into the active site of a target protein, such as a cathepsin. The software then calculates the binding energy and identifies key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues. nih.govresearchgate.net For example, the carboxylic acid group of this compound would be a prime candidate for forming hydrogen bonds with residues in the active site of a target enzyme.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are heavily used to build SAR models. nih.gov By systematically modifying the structure of a lead compound like this compound in silico (e.g., changing substituent positions or types) and then running DFT and docking calculations for each new analogue, researchers can predict how these changes affect properties like binding affinity. researchgate.net

This computational approach allows for the rational design of more potent and selective compounds. For instance, models could explore how replacing the chlorine atoms with other halogens or moving the methyl group would alter the electronic distribution (as calculated by DFT) and the fit within a protein's binding pocket (as determined by docking), thereby predicting the impact on biological activity before undertaking chemical synthesis. nih.govresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational and theoretical chemistry provides powerful tools for understanding the mechanisms of chemical reactions at a molecular level. For this compound, while specific, in-depth computational studies on its reaction pathway modeling and transition state analysis are not extensively available in publicly accessible literature, the principles of these methods can be applied to its known synthetic routes to provide valuable insights. Such studies are crucial for optimizing reaction conditions, predicting potential byproducts, and understanding the underlying factors that govern the reaction's efficiency and selectivity.

Reaction pathway modeling involves the computational mapping of the potential energy surface of a chemical reaction. This process identifies the most likely sequence of elementary steps that transform reactants into products. It helps in identifying intermediates, which are stable species formed during the reaction, and transition states, which are the highest energy points along the reaction coordinate between two intermediates or between reactants and products.

Transition state analysis focuses on the characterization of these high-energy transition state structures. By determining the geometry and energy of the transition state, chemists can calculate the activation energy of a reaction step. The activation energy is a critical parameter that dictates the rate of a chemical reaction; a lower activation energy corresponds to a faster reaction.

A common method for the synthesis of this compound involves the chlorination of p-toluic acid. chemicalbook.com A hypothetical computational study of this reaction would involve modeling the stepwise addition of chlorine atoms to the aromatic ring. Using quantum mechanical methods like Density Functional Theory (DFT), researchers could calculate the energies of the reactants, intermediates, transition states, and products for each chlorination step.

For instance, the initial chlorination of p-toluic acid would be modeled to determine the preferred position of the first chlorine atom. The calculations would likely show that the chlorine atom adds to a position ortho to the methyl group, directed by its activating effect. The subsequent chlorination step would then be modeled to show the addition of the second chlorine atom. The modeling would elucidate the electronic and steric effects that govern the regioselectivity of the chlorination, leading to the formation of the 3,5-dichloro isomer.

Below is an illustrative data table representing the kind of data that a computational study on the chlorination of p-toluic acid to form this compound might generate. Please note that this data is hypothetical and serves to demonstrate the output of such a study.

Interactive Data Table: Hypothetical Calculated Activation Energies for the Chlorination of p-Toluic Acid

| Reaction Step | Reactants | Product | Activation Energy (kJ/mol) |

| First Chlorination | p-Toluic Acid + Cl2 | Monochloro-p-toluic acid intermediate | 85 |

| Second Chlorination | Monochloro-p-toluic acid intermediate + Cl2 | This compound | 95 |

This hypothetical data suggests that the second chlorination step has a higher activation energy, indicating it is the slower, rate-determining step in this simplified two-step model. A real computational study would involve a more detailed analysis of various possible intermediates and transition states to construct a comprehensive reaction profile. Such theoretical investigations are invaluable for complementing experimental work and guiding the development of more efficient and selective synthetic methodologies.

Environmental Fate and Metabolism of this compound

The environmental presence of this compound is primarily linked to the transformation of agricultural chemicals. Research into its environmental fate and metabolism has been crucial in understanding the broader impact of its parent compounds.

Identification as an Environmental Transformation Product of Agrochemicals (e.g., Zoxamide)

This compound has been identified as a significant environmental transformation product of the fungicide zoxamide (B129027). fao.org Regulatory assessments by bodies such as the European Commission have confirmed its status as a major metabolite. publications.gc.ca In studies on the environmental fate of zoxamide, this compound, also referred to by its code RH-24549, is consistently listed as a key degradation product in soil environments. fao.orgpublications.gc.ca

Table 1: Identification of this compound as a Transformation Product of Zoxamide

| Parent Agrochemical | Transformation Product | Reference Code | Environment | Finding | Source |

|---|---|---|---|---|---|

| Zoxamide | This compound | RH-24549 | Soil | Major metabolite | publications.gc.ca |

| Zoxamide | This compound | RH-24549 | - | Identified degradation product | fao.org |

Characterization of Degradation Pathways in Environmental Compartments (e.g., soil, water systems)

The degradation of this compound has been primarily studied in soil environments, where it exhibits moderate persistence. Laboratory studies have shown that its degradation half-life (DT50) in aerobic soil conditions can vary. For instance, at 20°C, the DT90 (time for 90% degradation) for RH-24549 has been reported to be between 24.5 and 63.3 days. publications.gc.ca In one study, the amount of RH-24549 increased from 0.3% of the applied radioactivity on day 1 to a peak of 23.7% on day 120 in an anaerobic study, indicating its formation and subsequent persistence. publications.gc.ca

The mobility of this compound in soil is influenced by soil properties, particularly pH. It has been observed to have lower sorption to soil particles at higher pH levels, which could increase its potential for leaching. publications.gc.ca

While specific microbial or photochemical degradation pathways for this compound are not extensively detailed in the available literature, the degradation of similar chlorinated benzoic acid structures by microorganisms has been studied. For example, some bacteria are known to degrade chlorinated benzoates through pathways involving dioxygenase enzymes, which catalyze the initial step of ring cleavage. researchgate.netresearchgate.netjbarbiomed.comnih.gov However, the specific enzymes and intermediate products involved in the breakdown of this compound require further investigation.

In aquatic systems, the potential for the presence of this compound is acknowledged in environmental risk assessments of zoxamide. Due to its mobility, particularly at higher pH, there is a possibility of it reaching water bodies through leaching and runoff. However, detailed studies on its degradation pathways, such as photolysis, in aqueous environments are limited.

Table 2: Environmental Fate Parameters of this compound (RH-24549)

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Soil DT90 | 24.5 - 63.3 days | 20°C, aerobic, 50% WHC | publications.gc.ca |

| Soil Sorption (Koc) | 90.5 - 307.4 L/kg | - | publications.gc.ca |

| Soil Sorption pH Dependence | Lower sorption at higher pH | - | publications.gc.ca |

Ecotoxicological Implications of Environmental Transformation Products

The ecotoxicological profile of this compound is a critical component of the environmental risk assessment of its parent compound, zoxamide. Generally, pesticide transformation products are often found to be less toxic than the parent compound. publications.gc.ca

Specific studies on the ecotoxicity of this compound (RH-24549) have been conducted. In a peer review of the pesticide risk assessment for zoxamide, it was concluded that there is a low risk to algae from this metabolite based on valid studies. However, the same report identified a data gap regarding its effects on soil microorganisms. publications.gc.ca

Toxicological studies on other metabolites of zoxamide, such as RH-141,452 and RH-141,455, have shown them to be of low acute oral toxicity to mice. publications.gc.ca While not directly applicable to this compound, this provides some context for the toxicity of zoxamide's degradation products. It has been noted that environmental metabolites of zoxamide that lack the haloketone toxophore, including RH-24549, only weakly inhibit fungal tubulin polymerization, the mode of action of the parent compound. publications.gc.ca

Table 3: Ecotoxicological Data for this compound (RH-24549) and Related Compounds

| Organism/Endpoint | Compound | Finding | Source |

|---|---|---|---|

| Algae | This compound (RH-24549) | Low risk | publications.gc.ca |

| Soil Microorganisms | This compound (RH-24549) | Data gap | publications.gc.ca |

| Acute Oral Toxicity (Mice) | RH-141,452 and RH-141,455 (other zoxamide metabolites) | Low toxicity | publications.gc.ca |

| Fungal Tubulin Polymerization Inhibition | Environmental metabolites lacking haloketone toxophore (including RH-24549) | Weak inhibition | publications.gc.ca |

Conclusion

3,5-Dichloro-4-methylbenzoic acid is a compound of significant interest in organic chemistry. Its well-defined structure, coupled with its versatile reactivity, makes it a valuable intermediate in the synthesis of a range of products, particularly in the agrochemical and pharmaceutical sectors. Ongoing research continues to refine its synthesis and explore new applications, highlighting the enduring importance of halogenated benzoic acids in modern chemical science.

Emerging Resear

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-dichloro-4-methylbenzoic acid, and what are their limitations?

- Answer : A widely used method involves halogenation and methylation of substituted benzoic acid precursors. For example, methyl benzoate can serve as a starting material, undergoing chlorination at the 3,5-positions and methylation at the 4-position via Friedel-Crafts alkylation . However, traditional methods often require harsh conditions (e.g., strong acids/halogenating agents), leading to safety concerns and moderate yields (e.g., 65% in some protocols) .

Q. What are the key physicochemical properties of this compound, and how do they influence its applications?

- Answer : Key properties include a melting point of 185–187°C, boiling point of ~330°C, and a logP value of 4.38, indicating moderate hydrophobicity . These properties make it suitable as a building block in organic synthesis, where its stability under acidic/basic conditions and solubility in polar aprotic solvents (e.g., DMSO) are advantageous for reactions like esterification or amide coupling .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

- Answer : It serves as a precursor for bioactive molecules, such as antifungal agents and kinase inhibitors. For instance, its carboxylic acid group can be derivatized into esters or amides to enhance bioavailability, while the chloro and methyl groups modulate steric and electronic effects in target binding .

Advanced Research Questions

Q. What advancements have been made in improving the safety and efficiency of synthesizing this compound?

- Answer : A novel method replaces hazardous reagents with methyl benzoate as a safer starting material and employs milder reaction conditions (e.g., lower temperatures and non-corrosive catalysts). This approach reduces byproduct formation and achieves yields comparable to traditional methods (~65%), with reduced environmental and safety risks .

Q. How does structural modification of this compound impact its biological activity?

- Answer : Substituents at the 4-position (e.g., hydroxyl or trifluoromethyl groups) enhance interactions with biological targets. For example, derivatives like 4-(hydroxymethyl) or 4-(trifluoromethyl) analogs show improved antifungal activity due to increased hydrogen bonding or lipophilicity . Computational docking studies can guide rational design by predicting binding affinities to enzymes like CYP450 .

Q. What analytical challenges arise in characterizing this compound and its derivatives?

- Answer : Chlorine atoms complicate mass spectrometry (MS) interpretation due to isotopic splitting patterns. Nuclear magnetic resonance (NMR) analysis of chloro-substituted aromatic protons requires high-resolution instruments to resolve overlapping signals (e.g., δ 7.1–7.3 ppm in DMSO-d₆) . X-ray crystallography or IR spectroscopy can confirm functional group integrity .

Q. How can contradictory biological activity data across studies be resolved?

- Answer : Discrepancies in reported IC₅₀ values (e.g., antifungal assays) may stem from variations in assay conditions (e.g., pH, solvent). Standardizing protocols (e.g., using DMSO as a universal solvent) and validating results with orthogonal methods (e.g., enzymatic vs. cell-based assays) improve reproducibility . Meta-analyses of structure-activity relationships (SARs) can also identify outliers due to impurities or stereochemical factors .

Methodological Notes

- Synthetic Optimization : When scaling up, monitor reaction kinetics to avoid exothermic side reactions during chlorination .

- Analytical Validation : Use high-purity reference standards (e.g., NIST-certified compounds) for calibration in chromatographic analyses .

- Biological Assays : Include positive controls (e.g., fluconazole for antifungal studies) and account for cytotoxicity in cell-based experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.